2'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone
Description
2'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone (CAS: 898780-92-2) is a propiophenone derivative with the molecular formula C₁₇H₁₆ClFO and a molecular weight of 290.76 g/mol . Its structure features:
- A chloro substituent at the 2'-position of the propiophenone ring.
- A fluoro substituent at the 4'-position.
- A 2,5-dimethylphenyl group attached to the ketone-bearing carbon.
This compound’s substitution pattern balances electronic and steric effects, making it a candidate for studies in agrochemical or pharmaceutical applications.
Properties
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-3-4-12(2)13(9-11)5-8-17(20)15-7-6-14(19)10-16(15)18/h3-4,6-7,9-10H,5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSYWDZRMJGNRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644752 | |
| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898753-90-7 | |
| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-3-(2,5-dimethylphenyl)-4’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,5-dimethylbenzene with 2-chloro-4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions generally include an anhydrous environment and a temperature range of 0-5°C to ensure the selective formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of 2’-Chloro-3-(2,5-dimethylphenyl)-4’-fluoropropiophenone can be achieved through continuous flow processes. These processes involve the use of automated reactors that maintain precise control over reaction parameters such as temperature, pressure, and reactant flow rates. This method enhances the efficiency and yield of the compound while minimizing the formation of by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The chloro and fluoro groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium amide in liquid ammonia.
Major Products Formed:
Oxidation: Formation of 2’-Chloro-3-(2,5-dimethylphenyl)-4’-fluorobenzoic acid.
Reduction: Formation of 2’-Chloro-3-(2,5-dimethylphenyl)-4’-fluoropropanol.
Substitution: Formation of 2’-Amino-3-(2,5-dimethylphenyl)-4’-fluoropropiophenone.
Scientific Research Applications
2’-Chloro-3-(2,5-dimethylphenyl)-4’-fluoropropiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2’-Chloro-3-(2,5-dimethylphenyl)-4’-fluoropropiophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally similar propiophenone derivatives, focusing on substituent positions, electronic properties, and inferred activity.
Substituent Position and Electronic Effects
Target Compound :
- 2,5-dimethylphenyl substituent contributes moderate lipophilicity and steric bulk.
Key Analogs :
2,6-dimethylphenyl introduces greater steric hindrance compared to 2,5-dimethylphenyl, which may hinder binding to biological targets .
4'-Chloro-3-(2,5-dimethylphenyl)-2'-fluoropropiophenone (): Chloro and fluoro positions swapped (4'-Cl, 2'-F vs. 2'-Cl, 4'-F). This positional isomerism may shift electronic density distribution, affecting interactions with enzymes or receptors.
2',6'-Dichloro-3-(2,3-dimethylphenyl)propiophenone (): Dichloro substituents (2',6') intensify electron withdrawal but increase molecular weight (MW: 325.67 vs. 290.76). 2,3-dimethylphenyl group offers a distinct steric profile compared to 2,5-dimethylphenyl .
3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone (): Methoxy group (electron-donating) at 4' contrasts with the target compound’s electron-withdrawing fluoro. This substitution likely reduces electrophilicity and alters solubility .
Structural and Functional Implications
Table 1: Comparative Analysis of Key Compounds
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Inferred Effects |
|---|---|---|---|---|
| 2'-Cl-3-(2,5-DMP)-4'-F-propiophenone (Target) | 2'-Cl, 4'-F, 2,5-DMP | C₁₇H₁₆ClFO | 290.76 | Balanced lipophilicity, moderate steric bulk |
| 3'-Cl-3-(2,6-DMP)-4'-F-propiophenone | 3'-Cl, 4'-F, 2,6-DMP | C₁₇H₁₆ClFO | 290.76 | Increased steric hindrance |
| 4'-Cl-3-(2,5-DMP)-2'-F-propiophenone | 4'-Cl, 2'-F, 2,5-DMP | C₁₇H₁₆ClFO | 290.76 | Altered electronic density distribution |
| 2',6'-DiCl-3-(2,3-DMP)-propiophenone | 2',6'-DiCl, 2,3-DMP | C₁₇H₁₅Cl₂O | 325.67 | High electron withdrawal, higher MW |
| 3-(2,5-DMP)-4'-methoxypropiophenone | 4'-OCH₃, 2,5-DMP | C₁₈H₁₉O₂ | 285.34 | Reduced electrophilicity, higher solubility |
Abbreviations : DMP = dimethylphenyl.
Lipophilicity and Steric Effects
- Lipophilicity: The 2,5-dimethylphenyl group in the target compound contributes to moderate lipophilicity, which may enhance membrane permeability.
- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine and chlorine (electron-withdrawing) in the target compound contrast with methoxy (electron-donating) in analogs. This difference could influence binding to targets like photosynthetic enzymes, as seen in related carboxamides ().
Insights from Related Carboxamide Studies
For example:
- N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC₅₀ ~10 µM) shows high PET inhibition, attributed to optimal substituent positioning and lipophilicity .
- By analogy, the 2,5-dimethylphenyl group in the target propiophenone may similarly enhance interactions with biological targets, though empirical validation is required.
Biological Activity
2'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone, with the CAS number 898753-90-7, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.
- Molecular Formula : C17H16ClFO
- Molecular Weight : 290.76 g/mol
- Boiling Point : Approximately 398.3 °C (predicted)
- Density : 1.177 g/cm³ (predicted)
Biological Activity Overview
The biological activity of this compound has been primarily studied in relation to its anticancer properties. Various studies have indicated that this compound exhibits significant cytotoxic effects against different cancer cell lines.
Anticancer Mechanism
Research has indicated that this compound may induce apoptosis in cancer cells through several mechanisms:
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation.
- Caspase Activation : It promotes the activation of caspases, which are essential for the execution of apoptosis. Increased levels of cleaved caspase 3 and poly ADP-ribose polymerase (PARP) have been observed in treated cells, confirming apoptotic activity .
Study 1: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including SKBR-3 (breast cancer) and HepG2 (liver cancer). The compound demonstrated an IC50 value around 2 nM against SKBR-3 cells, indicating potent antiproliferative activity. The treatment resulted in a significant accumulation of cells in the sub-G1 phase after 24 hours, suggesting effective induction of apoptosis .
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| SKBR-3 | 2 | Induces apoptosis via caspase activation |
| HepG2 | Varies | Cell cycle arrest and apoptosis |
Study 2: Structure-Activity Relationship (SAR)
In a systematic investigation into the structure-activity relationship of related compounds, it was found that modifications to the phenyl ring significantly affected biological activity. Compounds with electron-withdrawing groups exhibited reduced potency compared to those with electron-donating groups. This highlights the importance of molecular structure in determining biological efficacy .
Comparative Analysis
The following table summarizes the biological activities of various derivatives related to this compound:
| Compound Name | IC50 (nM) | Biological Activity |
|---|---|---|
| This compound | 2 | Potent anticancer agent |
| Derivative A | 10 | Moderate cytotoxicity |
| Derivative B | >50 | Low cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
